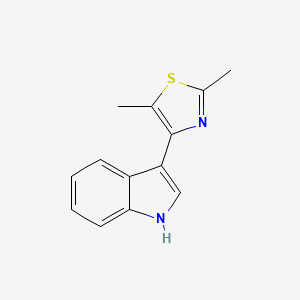

3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole, also known as DMITI, is a compound that has been of interest in scientific research due to its potential therapeutic applications. This compound has been shown to possess various biological properties, including anti-inflammatory, antioxidant, and anticancer activities. In

Wissenschaftliche Forschungsanwendungen

Oligomerization and Biological Activity

Indole derivatives, including compounds similar to "3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole", have been studied for their ability to undergo oligomerization in acidic conditions, which is significant for understanding their biological activities and potential applications in carcinogenesis modulation. Grose and Bjeldanes (1992) investigated the oligomerization of indole-3-carbinol in aqueous acid, noting the formation of various oligomeric products under conditions mimicking gastric juice, highlighting the chemical's potential in biological systems (Grose & Bjeldanes, 1992).

Synthesis and Characterization of Hetarylazoindole Dyes

Aktan et al. (2012) conducted a study on the synthesis, characterization, and molecular structure of a new hetarylazoindole dye, demonstrating the compound's potential for applications in coloration technology and materials science. This research contributes to the understanding of indole derivatives' chemical properties and applications in dye synthesis (Aktan et al., 2012).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, which include structures related to "this compound". Their findings revealed significant DNA protective abilities and strong antimicrobial activity against specific strains, indicating the potential therapeutic applications of these compounds (Gür et al., 2020).

Synthetic Applications in Drug Development

The development of indole-based inhibitors for dynamin GTPase by Gordon et al. (2013) showcases the application of indole derivatives in developing therapeutic agents. Their research identified compounds with potent inhibitory activity, underscoring the relevance of such chemical structures in drug development (Gordon et al., 2013).

Advanced Synthesis Techniques

Pagano et al. (2012) reported the automated multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives, demonstrating the efficiency and practicality of modern synthetic methods in creating complex, pharmacologically significant molecules rapidly and with high yields. This study highlights the advances in chemical synthesis technologies and their applications in producing indole and thiazole derivatives (Pagano et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1H-indol-3-yl)-2,5-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-8-13(15-9(2)16-8)11-7-14-12-6-4-3-5-10(11)12/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARNNHWCLKLJBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)

![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)